![molecular formula C33H34N6O7 B10817578 N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)
N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
QC-01-175-1は、異常なタウタンパク質を分解するために設計されたヘテロ二機能性分子ですQC-01-175-1は、変異タウタンパク質のレベルを減らし、タウ媒介性の毒性からニューロンを保護する上で有望な結果を示しており、前頭側頭型認知症などの神経変性疾患に対する潜在的な治療薬となっています .
準備方法
合成経路と反応条件
QC-01-175-1の合成には、標的タンパク質とE3ユビキチンリガーゼの両方に結合できるヘテロ二機能性分子の形成を含む、複数のステップが含まれます。合成経路は通常、以下のステップが含まれます。
リンカーの形成: リンカーは、適切な出発物質を制御された条件下で反応させることによって合成されます。
リガンドの結合: リンカーは次に、標的タンパク質とE3ユビキチンリガーゼに結合できるリガンドに結合されます。
精製: 最終生成物は、クロマトグラフィーなどの技術を用いて精製され、高純度が確保されます。
工業生産方法
QC-01-175-1の工業生産には、上記で説明した合成経路のスケールアップが含まれます。 これには、反応条件の最適化、大規模反応器の使用、最終生成物の均一性と純度を確保するための厳格な品質管理対策の実施が必要となります .
化学反応の分析
反応の種類
QC-01-175-1は、以下を含むいくつかの種類の化学反応を起こします。
結合反応: 標的タンパク質(タウ)とE3ユビキチンリガーゼの両方に結合します。
ユビキチン化: QC-01-175-1の結合は、標的タンパク質のユビキチン化を促進し、プロテアソームによる分解の標的となります。
一般的な試薬と条件
試薬: QC-01-175-1の合成と反応で使用される一般的な試薬には、有機溶媒、標的タンパク質とE3ユビキチンリガーゼのリガンド、およびさまざまな触媒が含まれます。
条件: 反応は通常、制御された温度とpH条件下で行われ、最適な結合と活性が確保されます。
主な生成物
QC-01-175-1を含む反応から生成される主な生成物は、プロテアソームによってより小さなペプチドに分解される分解されたタウタンパク質です .
科学的研究の応用
QC-01-175-1は、以下を含むいくつかの科学研究における応用があります。
神経変性疾患の研究: 前頭側頭型認知症やその他のタウオパチーのモデルにおけるタウタンパク質の分解を研究するために使用されます。
創薬: QC-01-175-1は、タウタンパク質を標的とする新しい治療薬を開発するためのリード化合物として役立ちます。
細胞生物学: タンパク質分解のメカニズムと、神経毒性におけるタウタンパク質の役割を調べるために使用されます。
生化学: 研究者は、QC-01-175-1を使用して、タウタンパク質、E3ユビキチンリガーゼ、プロテアソーム間の相互作用を研究します.
作用機序
QC-01-175-1は、標的タンパク質分解と呼ばれるメカニズムを通じてその効果を発揮します。それは、タウタンパク質とE3ユビキチンリガーゼの両方に結合し、三元複合体を形成します。この複合体は、タウタンパク質のユビキチン化を促進し、プロテアソームによる分解の標的となります。 タウタンパク質の分解は、ニューロンに対するその毒性効果を軽減し、細胞の生存を改善します .
類似化合物との比較
類似化合物
QC-01-175: タウタンパク質を分解するために設計された別のヘテロ二機能性分子で、QC-01-175-1と構造と機能が似ています。
他のタンパク質を標的とするPROTAC: アンドロゲン受容体またはエストロゲン受容体を標的とする化合物など、標的タンパク質分解にPROTACメカニズムを使用する化合物。
独自性
QC-01-175-1は、神経変性疾患に関連する変異タウタンパク質を特異的に標的として分解する能力において独特です。 その設計により、疾患関連のタウの形態に選択的に結合することが可能になり、前頭側頭型認知症などの疾患に対する有望な治療薬となっています .
特性
分子式 |
C33H34N6O7 |
|---|---|
分子量 |
626.7 g/mol |
IUPAC名 |
N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide |
InChI |
InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42) |
InChIキー |
NWTCZTAQSRLSCP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCC4=CC5=C(C=C4)C6=C(N5)C=CN=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
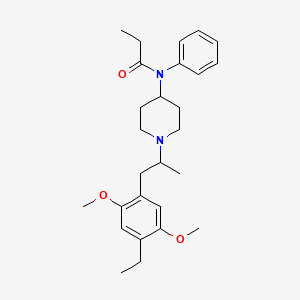


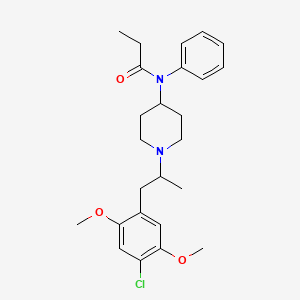
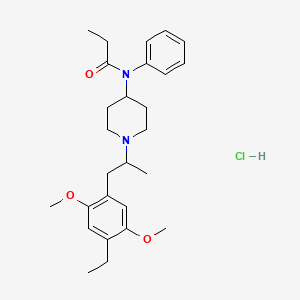
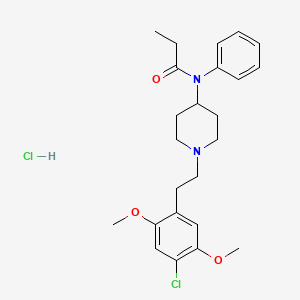
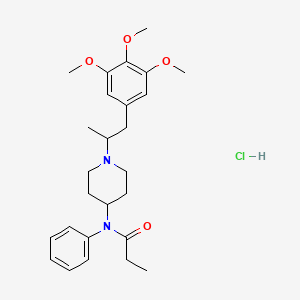
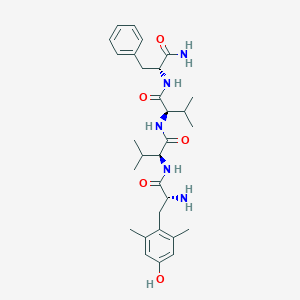
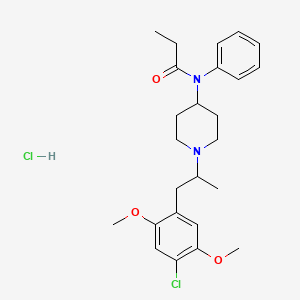
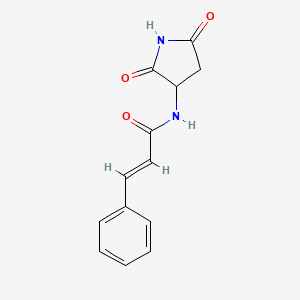
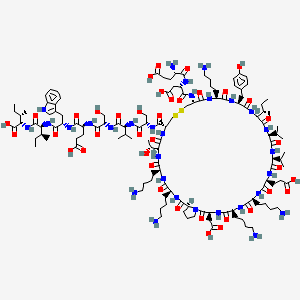
![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
